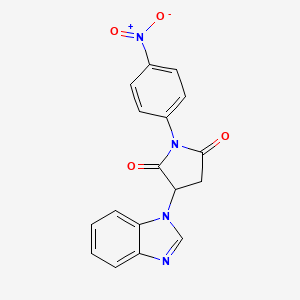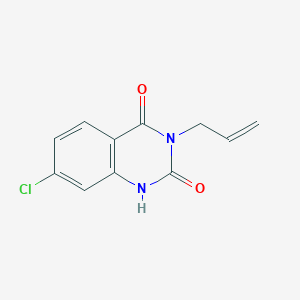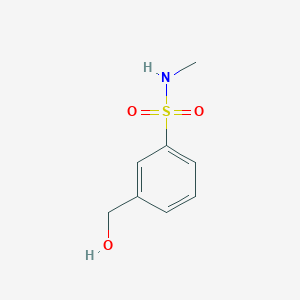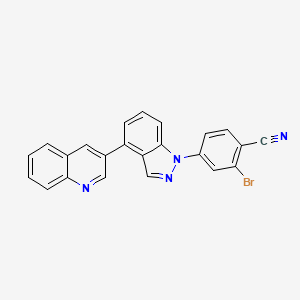
2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of ortho-substituted benzylidenehydrazine derivatives, followed by bromination and nitrile formation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as tetrabutylammonium bromide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles.
Cyclization Reactions: The indazole moiety can participate in further cyclization reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Cyclization: Cyclization can be facilitated by acids or bases under controlled temperatures.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while cyclization can lead to more complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action for 2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile is not fully understood, but it likely involves interactions with specific molecular targets and pathways. The quinoline and indazole moieties suggest potential binding to enzymes or receptors, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-nitrotoluene: Similar in having a bromo and nitrile group but lacks the quinoline and indazole moieties.
2-Bromo-4-quinolinone: Shares the quinoline structure but differs in the rest of the molecule.
Uniqueness
2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile is unique due to its combination of a benzonitrile core with both quinoline and indazole moieties
Eigenschaften
Molekularformel |
C23H13BrN4 |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
2-bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile |
InChI |
InChI=1S/C23H13BrN4/c24-21-11-18(9-8-16(21)12-25)28-23-7-3-5-19(20(23)14-27-28)17-10-15-4-1-2-6-22(15)26-13-17/h1-11,13-14H |
InChI-Schlüssel |
RMXBEQONYZCPJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C4C=NN(C4=CC=C3)C5=CC(=C(C=C5)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
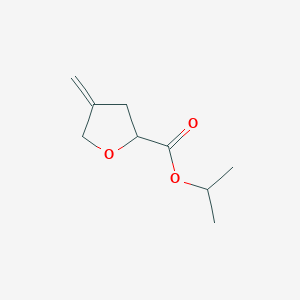
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)
![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)

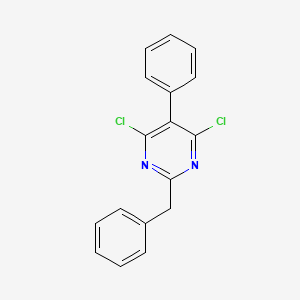
![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)

